Cas no 2481-10-9 ((2R)-2-amino-3-(tert-butylsulfanyl)propanoic acid)

(2R)-2-amino-3-(tert-butylsulfanyl)propanoic acid structure
2481-10-9 structure
Product Name:(2R)-2-amino-3-(tert-butylsulfanyl)propanoic acid
Numero CAS:2481-10-9
MF:C7H15NO2S
MW:177.2645008564
CID:43046
PubChem ID:6951058
Update Time:2025-05-24

(2R)-2-amino-3-(tert-butylsulfanyl)propanoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • D-S-tert-Butylcysteine
    • (R)-2-Amino-3-(St-butylthio)propanoic acid
    • D-S-T-BUTYLCYSTEINE
    • (R)-S-tert-butylcysteine
    • AC1MDSFO
    • Carbamimidothioic acid, 1,1-dimethylethyl ester
    • CHEBI:609578
    • CHEMBL451408
    • CTK3H0017
    • Cys-tert.-Butyl
    • H-Cys(t-Bu)-OH
    • S-t-Butylisothiocarbamide
    • S-tert.-Butyl-isothioharnstoff
    • S-tert.-Butyl-L-cystein
    • S-tert.-Butyl-thiuronium
    • S-tert-butyl cysteine
    • S-tert-Butyl-isothioharnstoff
    • S-tert-butyl-isothiourea
    • S-tert-Butyl-L-cystein
    • S-tert-Butyl-L-cysteine
    • (2R)-2-amino-3-(tert-butylsulfanyl)propanoic acid
    • (S)-tert-Butyl-L-Cys
    • CHEMBL231992
    • EN300-1070621
    • SCHEMBL616529
    • (R)-2-amino-3-(tert-butylthio)propanoic acid
    • L-S-t-Butylcysteine
    • S-t-BUTYL-L-CYSTEINE
    • 2481-10-9
    • BDBM50213725
    • H-Cys(tBu)-OH
    • S-tert-Butyl-L-cysteine hydrochloride
    • AKOS006286695
    • Inchi: 1S/C7H15NO2S/c1-7(2,3)11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m0/s1
    • Chiave InChI: VADVRIAPCDFQJU-YFKPBYRVSA-N
    • Sorrisi: S(C[C@@H](C(=O)O)N)C(C)(C)C

Proprietà calcolate

  • Massa esatta: 177.08234989g/mol
  • Massa monoisotopica: 177.08234989g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 4
  • Complessità: 142
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -1.7
  • Superficie polare topologica: 88.6Ų

Proprietà sperimentali

  • Densità: 1.13
  • Punto di ebollizione: 293.5 °C at 760 mmHg
  • Punto di infiammabilità: 131.3 °C
  • PSA: 88.62000
  • LogP: 1.63030

(2R)-2-amino-3-(tert-butylsulfanyl)propanoic acid Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-1070621-0.05g
(2R)-2-amino-3-(tert-butylsulfanyl)propanoic acid
2481-10-9 95%
0.05g
$25.0 2023-10-28
Enamine
EN300-1070621-0.1g
(2R)-2-amino-3-(tert-butylsulfanyl)propanoic acid
2481-10-9 95%
0.1g
$26.0 2023-10-28
Enamine
EN300-1070621-0.25g
(2R)-2-amino-3-(tert-butylsulfanyl)propanoic acid
2481-10-9 95%
0.25g
$27.0 2023-10-28
Enamine
EN300-1070621-0.5g
(2R)-2-amino-3-(tert-butylsulfanyl)propanoic acid
2481-10-9 95%
0.5g
$28.0 2023-10-28
Enamine
EN300-1070621-1.0g
(2R)-2-amino-3-(tert-butylsulfanyl)propanoic acid
2481-10-9
1g
$29.0 2023-06-10
Enamine
EN300-1070621-2.5g
(2R)-2-amino-3-(tert-butylsulfanyl)propanoic acid
2481-10-9 95%
2.5g
$41.0 2023-10-28
Enamine
EN300-1070621-5.0g
(2R)-2-amino-3-(tert-butylsulfanyl)propanoic acid
2481-10-9
5g
$58.0 2023-06-10
Enamine
EN300-1070621-10.0g
(2R)-2-amino-3-(tert-butylsulfanyl)propanoic acid
2481-10-9
10g
$103.0 2023-06-10
Enamine
EN300-1070621-1g
(2R)-2-amino-3-(tert-butylsulfanyl)propanoic acid
2481-10-9 95%
1g
$29.0 2023-10-28
Enamine
EN300-1070621-5g
(2R)-2-amino-3-(tert-butylsulfanyl)propanoic acid
2481-10-9 95%
5g
$58.0 2023-10-28
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